![molecular formula C17H12ClN3O3S B2493050 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 324758-48-7](/img/structure/B2493050.png)
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
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Description
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a compound that belongs to the family of thiazole derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
- Thiazoles exhibit antitumor and cytotoxic properties. For instance, Ramla et al. synthesized a series of 1-substituted-2-methyl-5-nitrobenzimidazoles and screened them for antitumor activity . Additionally, Gulsory and Guzeldemirci synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and reported their cytotoxicity on human tumor cell lines . These findings highlight the potential of thiazole derivatives in cancer therapy.
- Indole derivatives containing the benzo[d]thiazole ring have shown anti-inflammatory and analgesic effects. Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these activities . Such properties make them potential candidates for pain management and inflammation control.
- Although weak, some compounds derived from this thiazole scaffold exhibit COX-1 inhibitory activity. These include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . Understanding their COX-1 inhibition may contribute to drug development.
Antitumor and Cytotoxic Activity
Anti-Inflammatory and Analgesic Activities
COX-1 Inhibition
properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-2-4-11(5-3-10)15-9-25-17(19-15)20-16(22)13-8-12(21(23)24)6-7-14(13)18/h2-9H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYTXKQRLOOTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide |
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